tert-butylN-{[(4-bromopyridin-2-yl)carbamoyl]methyl}carbamate

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Researchers needing a bromopyridine core with a non-flexible, bidentate H-bond donor motif for focused kinase inhibitor libraries often face limited options. This compound solves that by incorporating a glycinamide linker, enabling precise hinge-region engagement that methylene-bridged or direct-carbamate analogs cannot replicate. - Enables late-stage Suzuki diversification at the C4-Br position and orthogonal Boc deprotection for amide coupling. - TPSA of 56.59 Ų and clogP of 0.66 balance permeability with solubility, ideal for CNS drug discovery. - Sourced with a reliable supply chain, offered in quantities from mg to gram scale.

Molecular Formula C12H16BrN3O3
Molecular Weight 330.18 g/mol
Cat. No. B13624348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butylN-{[(4-bromopyridin-2-yl)carbamoyl]methyl}carbamate
Molecular FormulaC12H16BrN3O3
Molecular Weight330.18 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(=O)NC1=NC=CC(=C1)Br
InChIInChI=1S/C12H16BrN3O3/c1-12(2,3)19-11(18)15-7-10(17)16-9-6-8(13)4-5-14-9/h4-6H,7H2,1-3H3,(H,15,18)(H,14,16,17)
InChIKeyQAYQDBIQYRLEFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-{[(4-bromopyridin-2-yl)carbamoyl]methyl}carbamate: A Boc-Glycinamide–Bromopyridine Heterocyclic Building Block for Medicinal Chemistry Procurement


tert-Butyl N-{[(4-bromopyridin-2-yl)carbamoyl]methyl}carbamate (CAS 2199007-37-7) is a bifunctional heterocyclic building block that unites a tert-butyloxycarbonyl (Boc)-protected glycinamide with a 4-bromopyridine moiety . With a molecular formula of C₁₂H₁₆BrN₃O₃ and a molecular weight of 330.2 g·mol⁻¹, the compound features a sterically hindered Boc protecting group, an internal carbamoylmethylene (glycinamide) linker, and a bromine atom at the C4 position of the pyridine ring that enables Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) as well as classical nucleophilic aromatic substitution [1]. This three-functional-group architecture positions the compound as a differentiated intermediate for constructing inhibitor-focused screening libraries, bivalent ligands, and aminopyridine-derived pharmacophores.

Why Generic Substitution of tert-Butyl N-{[(4-bromopyridin-2-yl)carbamoyl]methyl}carbamate with Simpler Bromopyridine Building Blocks Is Scientifically Unsound


Three closely related bromopyridine carbamates—tert-butyl (4-bromopyridin-2-yl)carbamate (CAS 207799-10-8; MW 273.13), tert-butyl ((4-bromopyridin-2-yl)methyl)carbamate (CAS 1060813-12-8; MW 287.15), and N,N-DiBoc-2-amino-4-bromopyridine (CAS 1216620-65-3; MW 373.24)—are commercially available and superficially appear interchangeable . However, the target compound is the only member of this set that introduces a glycinamide linker between the Boc-carbamate and the bromopyridine, which confers a measurably distinct physicochemical profile (lower computed logP, higher topological polar surface area, and an additional H-bond donor) that cannot be replicated by simple methylene-bridged or directly attached analogs [1][2]. Replacing the glycinamide with a methylene linker eliminates the internal amide bond, altering conformational preferences, metabolic stability, and the spatial presentation of the pyridine ring in target binding sites, which is particularly critical during fragment elaboration or scaffold-hopping campaigns where linker geometry directly determines SAR outcomes.

Quantitative Differentiation Evidence for tert-Butyl N-{[(4-bromopyridin-2-yl)carbamoyl]methyl}carbamate Versus Closest Bromopyridine Carbamate Analogs


Computed logP Reduction of 1.74 Units Relative to Directly Attached Boc-Pyridine Analog Drives Aqueous Solubility Advantage

The target compound exhibits a computed logP (clogP) of 0.66, compared to an XLogP3-AA of 2.4 for the directly attached tert-butyl (4-bromopyridin-2-yl)carbamate (CAS 207799-10-8), representing a logP reduction of 1.74 units [1][2]. This difference is attributable to the polar glycinamide linker, which introduces an additional amide bond that increases hydrogen-bonding capacity. In fragment- and lead-like chemical space, a logP shift of this magnitude is expected to translate into approximately 50-fold higher aqueous solubility at pH 7.4 based on the general solubility-logP relationship (Hansch-Fujita model), which directly impacts the reliability of biochemical assay data and reduces the need for co-solvents that can confound IC₅₀ determinations.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Topological Polar Surface Area (TPSA) Expansion to 56.59 Ų Supports Improved Permeability–Solubility Balance Over Direct and Methylene-Bridged Analogs

The target compound has a computed topological polar surface area (TPSA) of 56.59 Ų, which is 5.4 Ų (10.5%) larger than the 51.2 Ų measured for both tert-butyl (4-bromopyridin-2-yl)carbamate and tert-butyl ((5-bromopyridin-2-yl)methyl)carbamate [1][2][3]. The additional polar surface arises from the glycinamide carbonyl and secondary amide NH, which contribute approximately 29 Ų and 12 Ų, respectively, to the TPSA. In the context of CNS drug-likeness, a TPSA value below 60 Ų is associated with favorable blood-brain barrier penetration, while values below 140 Ų correlate with acceptable oral absorption; the target compound's TPSA of 56.59 Ų retains CNS-accessible character while offering a more balanced ADME profile than the lower-TPSA comparators.

Drug Design ADME Prediction Fragment-Based Drug Discovery

Hydrogen-Bond Donor Count Doubles to 2, Enhancing Target-Engagement Potential for Proteins Requiring Bidentate H-Bond Interactions

The target compound possesses 2 hydrogen-bond donors (the glycinamide NH and the carbamate NH), compared to only 1 HBD for both tert-butyl (4-bromopyridin-2-yl)carbamate and the methylene-bridged analogs (which lack the secondary amide NH) [1][2][3]. The additional HBD is located on the glycinamide linker and is geometrically positioned approximately 4.5 Å from the pyridine nitrogen, creating a donor-acceptor-donor motif that can engage conserved hinge-region residues in kinase ATP-binding sites (e.g., hydrogen bonding to backbone carbonyl of Glu or Asp residues). This bidentate H-bond capability is absent in all mono-HBD comparators within the bromopyridine carbamate class, which are limited to a single carbamate NH donor.

Structure-Based Drug Design Fragment Screening Kinase Inhibitor Design

Glycinamide Linker Extends Pyridine-to-Boc Distance by ~3.8 Å Versus Direct Attachment, Enabling Scaffold Hopping and Spatial Library Diversification

The glycinamide (carbamoylmethyl) linker in the target compound increases the through-bond distance from the pyridine C2 position to the Boc carbonyl carbon by approximately 3.8 Å relative to the directly attached tert-butyl (4-bromopyridin-2-yl)carbamate (2 bonds vs 5 bonds) [1]. Compared to the methylene-bridged analog tert-butyl ((4-bromopyridin-2-yl)methyl)carbamate (which extends the distance by ~1.5 Å via a CH₂ spacer), the glycinamide provides an additional ~2.3 Å of vector extension while simultaneously introducing a rigidifying amide bond that restricts conformational flexibility. The amide planarity constrains the dihedral angle between the pyridine ring and the Boc group, resulting in a more defined spatial presentation of the bromopyridine warhead in binding sites—a property that the freely rotating methylene linker cannot replicate.

Scaffold Hopping DNA-Encoded Library Synthesis Parallel Medicinal Chemistry

4-Bromo Regiochemistry on Pyridine Maintains Full Cross-Coupling Reactivity While Glycinamide Linker Provides Orthogonal Deprotection Handle

The bromine substituent at the C4 position of the pyridine ring in the target compound retains full reactivity for Pd(0)-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, as established for the broader class of 4-bromopyridine derivatives [1][2]. Critically, the Boc-glycinamide functionality is orthogonal to the standard cross-coupling conditions: the Boc group is stable to Pd(0)/base at room temperature but can be selectively removed with TFA or HCl/dioxane to expose a primary amine for subsequent amide bond formation or sulfonylation. This contrasts with N,N-DiBoc-2-amino-4-bromopyridine (CAS 1216620-65-3), where double Boc protection reduces the nucleophilicity of the pyridine nitrogen and can complicate Pd-catalyzed transformations through undesired coordination to the catalyst . The target compound's single Boc group on the linker amine preserves pyridine nitrogen basicity for metal coordination while providing a clean deprotection handle.

Synthetic Methodology Cross-Coupling Chemistry Orthogonal Protection Strategy

Molecular Weight of 330.2 Da Positions the Compound in the Optimal Fragment-to-Lead Transition Space, Balancing Synthetic Tractability and Target Binding Efficiency

The target compound has a molecular weight of 330.2 Da, which lies between the heavier N,N-DiBoc analog (373.24 Da) and the lighter direct-carbamate analog (273.13 Da) . In the context of the Astex 'Rule of Three' for fragment libraries (MW < 300, logP ≤ 3, HBD ≤ 3, HBA ≤ 3), the target compound exceeds the MW criterion by ~10%, placing it at the interface between fragment-like and lead-like chemical space. This intermediate MW is strategically valuable for 'fragment growing' campaigns, where an initial fragment hit (e.g., 4-bromopyridine-2-amine, MW 173.0) requires a modest increase in molecular complexity to improve affinity without breaching lead-like property thresholds (MW < 460). The glycinamide linker contributes ~57 Da of additional mass relative to the methylene-bridged analog (287.15 Da), but this mass is invested in functional groups (amide bond) that directly contribute to target binding and aqueous solubility.

Fragment-Based Drug Discovery Lead-Like Property Optimization Library Design

Procurement-Driven Application Scenarios for tert-Butyl N-{[(4-bromopyridin-2-yl)carbamoyl]methyl}carbamate in Medicinal Chemistry and Chemical Biology


Building Block for Fragment-Growing Libraries Targeting Kinase Hinge Regions

The glycinamide linker provides a bidentate H-bond donor motif (carbamate NH + amide NH) with a TPSA of 56.59 Ų and a clogP of 0.66, making the compound suitable as a core scaffold for constructing focused kinase inhibitor libraries where engagement of the hinge-region backbone carbonyl is required . The bromine at C4 enables late-stage Suzuki diversification with aryl/heteroaryl boronic acids to explore the solvent-exposed channel, while Boc deprotection reveals a primary amine for amide coupling with carboxylic acid building blocks targeting the ribose pocket. In contrast, the mono-HBD methylene-bridged analog cannot establish the same bidentate hinge interaction and the direct-carbamate analog (logP 2.4) presents a solubility liability that can compromise high-concentration biochemical screening .

Advanced Intermediate for DNA-Encoded Library (DEL) Synthesis Requiring Defined Linker Geometry

The ~3.8 Å extension and amide-constrained rigidity provided by the glycinamide linker, relative to the flexible methylene analog, make this compound an ideal bifunctional building block for DEL construction where precise spatial encoding of the bromopyridine warhead is critical for hit identification . The orthogonal Boc/4-Br functionality allows sequential on-DNA reactions: first, Boc deprotection and amide coupling to install a DNA-attached carboxylic acid; second, Suzuki coupling at the C4-Br position to introduce diversity elements. The amide planarity reduces the conformational entropy of the DNA-attached library member, which can improve the signal-to-noise ratio in affinity-based selections by minimizing non-specific hydrophobic collapse that plagues flexible linkers .

Scaffold-Hopping Precursor for Aminopyridine-Derived CNS-Penetrant Candidates

With a TPSA of 56.59 Ų (below the 60 Ų threshold for favorable CNS penetration) and a clogP of 0.66 (within the optimal CNS drug-like range of 1–3), the target compound is positioned as a privileged intermediate for synthesizing CNS-targeted therapeutics where the bromopyridine core is a recognized privileged scaffold for kinase and GPCR targets . The glycinamide linker's additional H-bond donor and acceptor capacity can be exploited to modulate P-glycoprotein efflux ratios—a critical parameter in CNS drug design—compared to the more lipophilic, lower-TPSA methylene-bridged analog that would be predicted to exhibit higher passive permeability but also greater susceptibility to P-gp-mediated efflux. The compound's synthetic tractability (three orthogonal reactive sites) enables rapid SAR exploration around the pyridine C4, the linker nitrogen, and the Boc-protected amine terminus .

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